molecular formula C19H23FN2O2 B7027251 N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide

N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide

Cat. No.: B7027251
M. Wt: 330.4 g/mol
InChI Key: QFEWEGBIAQZXEL-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-4-7-15(17-8-5-6-11-21-17)19(23)22-18-10-9-14(12-16(18)20)24-13(2)3/h5-6,8-13,15H,4,7H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEWEGBIAQZXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)C(=O)NC2=C(C=C(C=C2)OC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Preparation of 2-fluoro-4-propan-2-yloxyphenol: This intermediate can be synthesized by reacting 2-fluoro-4-nitrophenol with isopropyl alcohol under basic conditions.

    Formation of 2-fluoro-4-propan-2-yloxybenzaldehyde: The phenol intermediate is then oxidized to form the corresponding benzaldehyde.

    Synthesis of 2-fluoro-4-propan-2-yloxyphenylacetic acid: The benzaldehyde is subjected to a Grignard reaction followed by oxidation to yield the acetic acid derivative.

    Coupling with 2-pyridin-2-ylpentanamide: The final step involves coupling the acetic acid derivative with 2-pyridin-2-ylpentanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-fluoro-4-propan-2-yloxyphenyl)-2-pyridin-2-ylpentanamide can be compared with other similar compounds, such as:

  • 2-fluoro-4-propan-2-yloxyphenol
  • 2-fluoro-4-propan-2-yloxybenzaldehyde
  • 2-fluoro-4-propan-2-yloxyphenylacetic acid

These compounds share structural similarities but differ in their functional groups and overall chemical properties

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